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molecular formula C9H9N3S B8468001 2-Methylsulfanyl-4-(1H-pyrrol-3-yl)-pyrimidine

2-Methylsulfanyl-4-(1H-pyrrol-3-yl)-pyrimidine

Cat. No. B8468001
M. Wt: 191.26 g/mol
InChI Key: ZREFKGVVBPYHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615562B2

Procedure details

The title compound was prepared analogous to Step A of Method B, starting from [1-[tris(1-methylethyl)silyl]-1H-pyrrol-3-yl]-boronic acid and 4-chloro-2-methylsulfanyl-pyrimidine. Under the reaction conditions, the triisopropylsilyl protecting group was cleaved. Yield: 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
triisopropylsilyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
CC([Si](C(C)C)(C(C)C)[N:5]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6]1)C.Cl[C:20]1[CH:25]=[CH:24][N:23]=[C:22]([S:26][CH3:27])[N:21]=1>>[CH3:27][S:26][C:22]1[N:23]=[C:24]([C:7]2[CH:8]=[CH:9][NH:5][CH:6]=2)[CH:25]=[CH:20][N:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)[Si](N1C=C(C=C1)B(O)O)(C(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC
Step Three
Name
triisopropylsilyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under the reaction conditions

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=CC(=N1)C1=CNC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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